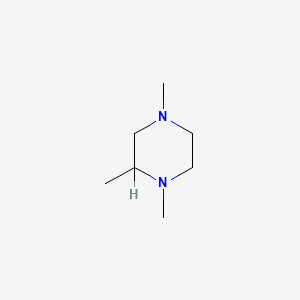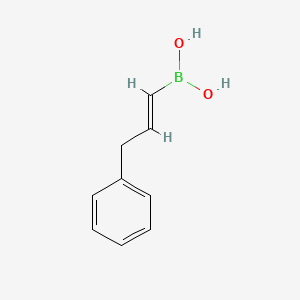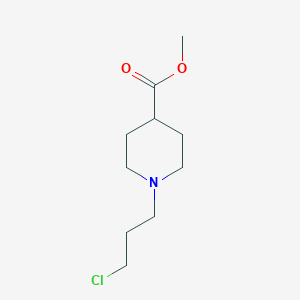
5β-Androst-1-en-3α-ol-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5β-Androst-1-en-3α-ol-17-one, also known as 1-Androsterone, is a synthetic, orally active anabolic-androgenic steroid (AAS). It is an androgen prohormone of 1-testosterone (dihydroboldenone), 1-androstenedione, and other 1-dehydrogenated androstanes . It is a metabolite of testosterone and dihydrotestosterone (DHT) .
Molecular Structure Analysis
The molecular formula of 5β-Androst-1-en-3α-ol-17-one is C25H44O2Si2, and its molecular weight is 432.7867 . The IUPAC Standard InChI is InChI=1S/C25H44O2Si2/c1-24-15-13-19 (26-28 (3,4)5)17-18 (24)9-10-20-21-11-12-23 (27-29 (6,7)8)25 (21,2)16-14-22 (20)24 .Scientific Research Applications
Identification and Analysis
- 5β-Androst-1-en-3α-ol-17-one has been identified in various studies, including its detection in products marketed as dietary supplements. For example, a study reported its presence in a product named "1-Androsterone," which was analyzed using GC-MS and nuclear magnetic resonance techniques (Parr et al., 2011).
- The compound has also been a subject of interest in doping control analysis. Techniques like carbon isotope ratio analysis and hydrogen isotope ratio determinations have been applied to uncover the misuse of endogenous steroids, including 5β-androst-1-en-3α-ol-17-one, in sports (Piper et al., 2013).
Metabolic and Biological Studies
- The metabolism of this compound and its analogs has been a focal point in several studies. For instance, a study explored the metabolism of 5β-androst-1-en-3α-ol-17-one in human term placenta, revealing insights into steroid metabolism during pregnancy (Koide & Mitsud, 1965).
- Another research area involves the synthesis and reactivity of derivatives of 5β-androst-1-en-3α-ol-17-one. Studies have synthesized various derivatives and examined their properties, such as their role as inhibitors of enzymes like glucose-6-phosphate dehydrogenase (Williams & Boehm, 1995).
Steroid Conjugation and Drug Testing
- Research on the conjugation of androstane steroids, including 5β-androst-1-en-3α-ol-17-one, by UDP-glucuronosyltransferases (UGTs) has implications for understanding steroid metabolism and drug testing. This includes insights into the substrate selectivity of individual UGTs in steroid glucuronidation and the genetic polymorphism in doping analyses (Sten et al., 2009).
Biochemical and Pharmacological Research
- 5β-Androst-1-en-3α-ol-17-one has been used in biochemical and pharmacological research to understand steroid biosynthesis, metabolism, and its implications in various physiological processes. For instance, studies on the metabolism of androstane steroids in boar salivary glands provide insights into the biosynthesis pathways of these compounds (Katkov et al., 1972).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
33805-57-1 |
|---|---|
Product Name |
5β-Androst-1-en-3α-ol-17-one |
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



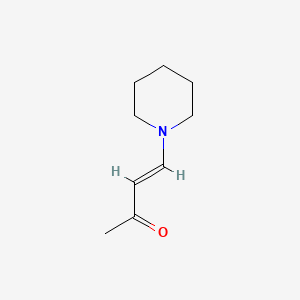
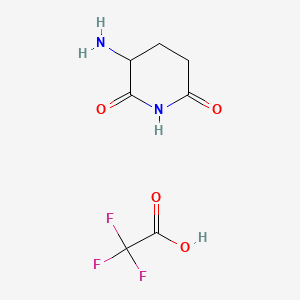
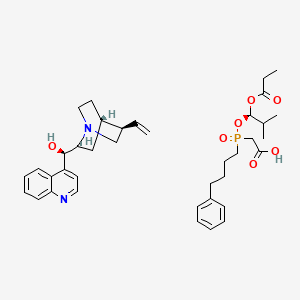

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)
